TmPyPB
Overview
Description
TmPyPB is a useful research compound. Its molecular formula is C39H27N3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is primarily targeted towards organic electronic devices . It is used as an electron transport layer and hole-blocking layer material in these devices .
Mode of Action
The mode of action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene involves its unique chemical structure. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow this compound to effectively transport electrons and block holes in organic electronic devices .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene are primarily related to the flow of electrons in organic electronic devices . By acting as an electron transport layer and hole-blocking layer, this compound can influence the efficiency and performance of these devices .
Pharmacokinetics
This compound is soluble in chloroform and dichloromethane , which can impact its processability in device fabrication.
Result of Action
The result of the action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene is the improved performance of organic electronic devices . For example, when used in organic light-emitting diodes (OLEDs), this compound can contribute to high-efficiency light emission .
Action Environment
The action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene can be influenced by environmental factors. For instance, the stability of this compound can be affected by temperature, as suggested by its melting point of 195-200 °C and its thermal degradation point of over 310 °C . These properties are important considerations in the fabrication and operation of organic electronic devices using this compound .
Biochemical Analysis
Biochemical Properties
TmPyPB is characterized by its low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties make it an effective electron-transport layer and hole-blocking layer material in organic electronic devices .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in organic electronic devices. As an electron-transport layer and hole-blocking layer material, this compound can influence the function of these devices at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its high electron mobility and high triplet energy level . These properties allow it to effectively transport electrons and block holes in organic electronic devices .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and long-term effectiveness as an electron-transport layer and hole-blocking layer material . Its effects on cellular function in in vitro or in vivo studies are primarily observed in the context of its role in organic electronic devices .
Dosage Effects in Animal Models
Currently, there is no available information on the effects of this compound in animal models as its primary application is in the field of organic electronics .
Metabolic Pathways
This compound’s involvement in metabolic pathways is not applicable as it is primarily used in the field of organic electronics .
Transport and Distribution
In the context of organic electronic devices, this compound is distributed within the electron-transport layer and hole-blocking layer . Its transport and distribution are influenced by its high electron mobility and high triplet energy level .
Subcellular Localization
The subcellular localization of this compound is not applicable as it is primarily used in the field of organic electronics .
Properties
IUPAC Name |
3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYXYWQPZSTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679939 | |
Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921205-03-0 | |
Record name | 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921205-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TmPyPB?
A1: The molecular formula of this compound is C36H24N3, and its molecular weight is 504.62 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research excerpts don't include specific spectroscopic data, researchers commonly employ techniques like UV-Vis absorption and emission spectroscopy, X-ray photoelectron spectroscopy (XPS), and impedance spectroscopy to characterize this compound and its interactions within devices. [, , , ]
Q3: How does this compound interact with other materials commonly used in OLEDs?
A4: this compound exhibits good compatibility with various organic materials used in OLEDs, including hole transport materials like TAPC (1,1-bis[(di-4-tolylamino)phenyl] cyclohexane) and emissive materials like FIrpic (bisiridium(III)). [, ] Notably, researchers have explored its role in forming interfacial exciplexes with materials like TAPC, potentially leading to improved device performance. [, ]
Q4: Are there any known compatibility issues with this compound in OLEDs?
A5: While generally compatible, this compound's performance can be influenced by the choice of adjacent materials. For instance, its use with specific host materials like m-MTDATA (4,4′,4″-Tris(N-carbazolyl)-triphenylamine) in solution-processed OLEDs revealed incompatibility, leading to less favorable device performance compared to alternative combinations. []
Q5: Why is this compound considered a promising ETL material for OLEDs?
A5: this compound possesses several desirable characteristics for ETL applications:
- High Electron Mobility: Facilitates efficient electron transport within the device, contributing to lower operating voltages and enhanced performance. [, , , ]
- Suitable Energy Levels: Its lowest unoccupied molecular orbital (LUMO) level aligns well with common emissive materials, enabling efficient electron injection and exciton formation. [, , , ]
- Good Hole-Blocking Properties: Prevents leakage of holes from the emissive layer, ensuring efficient recombination with electrons for light emission. [, , ]
Q6: How does the thickness of the this compound layer affect OLED performance?
A7: The thickness of the this compound layer can significantly impact charge balance and device performance. Studies have shown that optimizing the this compound thickness helps adjust electron injection from the cathode, leading to improved current efficiency and luminance. [, , ]
Q7: Can this compound be doped to further improve its electron transport properties?
A8: Yes, researchers have demonstrated that doping this compound with alkali metal salts like cesium carbonate (Cs2CO3) or lithium carbonate (Li2CO3) can enhance its electron injection and transport capabilities, resulting in significant improvements in device efficiency. [] Similarly, doping with potassium borohydride (KBH4) has shown lower turn-on voltage and improved efficiency in inverted OLEDs. []
Q8: How does the morphology of a this compound layer affect device performance?
A9: Research suggests that a relatively rough surface morphology of the this compound layer, particularly when doped with alkali metal salts, can be beneficial. This roughness is believed to facilitate enhanced charge injection and transport, contributing to higher device performance. []
Q9: Can this compound be used in both conventional and inverted OLED structures?
A10: Yes, this compound has been successfully implemented in both conventional and inverted OLED architectures. Researchers have explored its use in various device configurations, demonstrating its versatility as an ETL material. [, , , , ]
Q10: Does this compound have any applications in OLEDs beyond its role as an ETL?
A10: While primarily known for its electron transport properties, research suggests potential applications of this compound in other areas:
- Exciplex Formation: It can form interface exciplexes with specific materials like TAPC, potentially offering a novel approach to enhancing device efficiency and achieving desirable emission colors. [, ]
- Host Material for Perovskite LEDs: this compound has been explored as a potential host material in perovskite light-emitting diodes (PeLEDs), though further optimization is needed to improve performance in this area. []
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